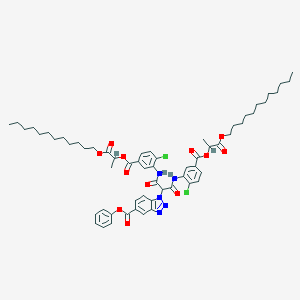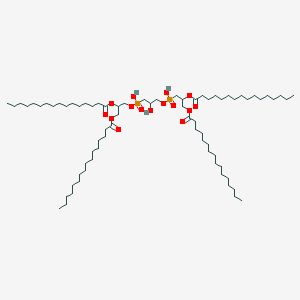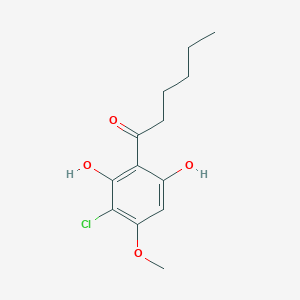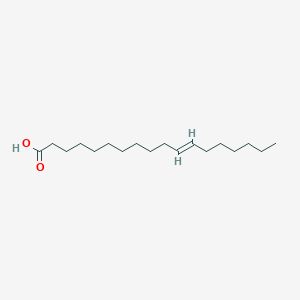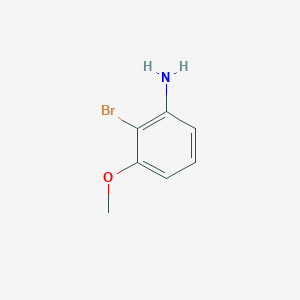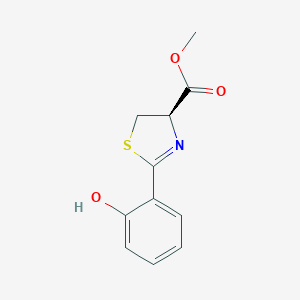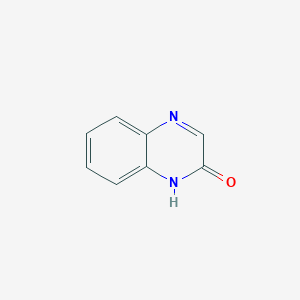
Phellodendrine
Overview
Description
Phellodendrine is an alkaloid originally isolated from Phellodendron amurense (Rutaceae) . It has the systematic IUPAC name (7 S ,13a S )-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6 H -isoquinolino [3,2- a ]isoquinolin-7-ium .
Synthesis Analysis
Phellodendrine is a component of Phellodendri Chinensis Cortex, a traditional Chinese medicine. The chemical mechanism responsible for its processing is not fully understood . In a study, it was found that the contents of phellodendrine decreased in processed herbs, suggesting a conversion of ingredients during processing .Molecular Structure Analysis
The molecular formula of Phellodendrine is C20H24NO4 . It is a part of the isoquinoline class of alkaloids .Chemical Reactions Analysis
Phellodendrine undergoes various metabolic reactions. In a study, it was found that the contents of phellodendrine decreased in processed herbs, suggesting a conversion of ingredients during processing .Physical And Chemical Properties Analysis
Phellodendrine has a molecular weight of 342.41 g/mol . It has a melting point of 258 °C (496 °F; 531 K) as iodide .Scientific Research Applications
Ulcerative Colitis
Phellodendrine has shown potential benefits in the treatment of ulcerative colitis . Ulcerative colitis is a chronic inflammatory bowel disease that causes long-lasting inflammation and ulcers in the digestive tract. The anti-inflammatory properties of Phellodendrine could potentially help in reducing the inflammation associated with this condition .
Inflammation
Phellodendrine has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of various conditions where inflammation is a key factor .
Pancreatic Cancer
Research has indicated that Phellodendrine may have potential benefits in the treatment of pancreatic cancer . Pancreatic cancer is one of the most lethal forms of cancer, and any new treatments or therapies are of significant interest .
Nephritis
Phellodendrine has been found to be potentially beneficial in the treatment of nephritis , an inflammation of the kidneys that can lead to kidney failure if not treated .
Immune Response
Phellodendrine has been found to potentially influence the immune response . This could make it useful in the treatment of various immune-related conditions .
Acetylcholinesterase Activity
Phellodendrine has been found to influence acetylcholinesterase activity . Acetylcholinesterase is an enzyme that is critical for nerve function, and influencing its activity could have various potential applications .
Psoriasis and Arthritis
Phellodendrine has shown potential benefits in the treatment of psoriasis and arthritis . Both of these conditions involve inflammation, and the anti-inflammatory properties of Phellodendrine could potentially be beneficial .
Atopic Dermatitis and Oxidative Stress
Phellodendrine has been found to be potentially beneficial in the treatment of atopic dermatitis and oxidative stress . Atopic dermatitis is a type of inflammation of the skin, and oxidative stress is an imbalance between free radicals and antioxidants in the body .
In addition to these applications, Phellodendrine has also shown potential effects on eicosanoid generation, neuraminidase-1, inflammasome generation, cytochrome p450, taste receptors, and hepatic gluconeogenesis . However, more research is needed to fully understand these effects and their potential applications.
Safety and Hazards
Mechanism of Action
Phellodendrine, also known as Phallodendrin, is a quaternary ammonium alkaloid derived from the bark of Phellodendron species . This compound has been recognized for its various pharmacological activities, including anti-inflammatory, antioxidant, and bone-protective properties .
Target of Action
Phellodendrine primarily targets the AMP-activated protein kinase (AMPK) signaling pathway . AMPK is a crucial enzyme involved in cellular energy homeostasis and plays a significant role in metabolic diseases . Phellodendrine also interacts with cytochrome P450 enzymes, which are essential for drug metabolism .
Mode of Action
Phellodendrine interacts with its targets, leading to various cellular changes. It promotes autophagy by regulating the AMPK/mTOR pathway . Autophagy is a cellular process that degrades and recycles cellular components, contributing to cellular homeostasis . Phellodendrine also inhibits the activity of CYP1A2, 3A4, and 2C9 enzymes .
Biochemical Pathways
Phellodendrine affects several biochemical pathways. It regulates the AMPK/mTOR pathway, promoting autophagy . This regulation can lead to reduced intestinal damage in conditions like ulcerative colitis . Phellodendrine also impacts eicosanoid generation, neuraminidase-1, inflammasome generation, and hepatic gluconeogenesis .
Pharmacokinetics
Phellodendrine exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After administration, it is rapidly absorbed in tissues such as plasma, liver, spleen, kidney, and brain . The kidney is the major distribution tissue and the target organ of phellodendrine .
Result of Action
The molecular and cellular effects of phellodendrine’s action are diverse. It has potential benefits in treating conditions like ulcerative colitis, inflammation, pancreatic cancer, nephritis, immune response, acetylcholinesterase activity, psoriasis, arthritis, atopic dermatitis, and oxidative stress . It can also reduce intestinal damage in ulcerative colitis by promoting autophagy .
Action Environment
The action, efficacy, and stability of phellodendrine can be influenced by environmental factors. For instance, the accumulation of phellodendrine was found to be lower in callus (a type of plant tissue) compared with regenerated plantlets . This suggests that the plant’s growth conditions can affect the production of phellodendrine.
properties
IUPAC Name |
(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVPNQTBKHOEQ-KKSFZXQISA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218855 | |
| Record name | Phellodendrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phellodendrine | |
CAS RN |
6873-13-8 | |
| Record name | (-)-Phellodendrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phellodendrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phellodendrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phellodendrine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
